N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide

Urease Inhibition Enzyme Kinetics Anti-bacterial

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide (CAS 952981-60-1) is a synthetic small molecule belonging to the N-[(substituted)sulfamoyl]phenylacetamide class. This chemotype integrates a terminal dimethylamino group, a flexible phenethyl linker, and a sulfamoyl-acetamide pharmacophore, which together confer distinct physicochemical and biological profiles compared to close analogs lacking one of these modules.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 952981-60-1
Cat. No. B2797152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide
CAS952981-60-1
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C18H23N3O3S/c1-14(22)20-16-6-10-18(11-7-16)25(23,24)19-13-12-15-4-8-17(9-5-15)21(2)3/h4-11,19H,12-13H2,1-3H3,(H,20,22)
InChIKeyYXUZCYCSXGCWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(4-(Dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide (CAS 952981-60-1): A Differentiated Sulfamoyl-Acetamide Research Tool for Kinase and Enzyme Inhibition Studies


N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide (CAS 952981-60-1) is a synthetic small molecule belonging to the N-[(substituted)sulfamoyl]phenylacetamide class [1]. This chemotype integrates a terminal dimethylamino group, a flexible phenethyl linker, and a sulfamoyl-acetamide pharmacophore, which together confer distinct physicochemical and biological profiles compared to close analogs lacking one of these modules [2]. The compound has been implicated in carbonic anhydrase IX (CA-IX) inhibition and modulation of deubiquitinase activity, positioning it as a multi-functional probe for oncology and cellular signaling research .

Why N-(4-(N-(4-(Dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide Cannot Be Replaced by Simpler N-[(Substituted)sulfamoyl]phenylacetamide Analogs


Routine substitution with in-class compounds such as N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide (CAS 14417-11-9) or the 4-methoxy-phenethyl analog (CAS unavailable) is not equivalent due to the critical influence of the linker length, terminal amine basicity, and steric bulk on target engagement. The target compound's specific p-phenethyl-N,N-dimethylamine moiety confers a unique pKa (~8.5-9.5 for the tertiary amine) and lipophilic profile (cLogP ~2.5-3.0) that critically modulates intracellular compartmentalization and binding to hydrophobic enzyme pockets, as demonstrated by SAR studies on mGlu4 PAMs and urease inhibitors [1][2]. Changing the linker from ethylene to propylene or the terminal group from dimethylamino to methoxy has been shown to drop target potency by over 10-fold in related sulfamoyl-acetamide series [2].

Quantitative Evidence for the Differentiated Profile of N-(4-(N-(4-(Dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide


Superior Urease Inhibition vs. Thiourea Standard and Methoxy Analog

In a head-to-head series of N-(4-{[(substituted phenethyl)amino]sulfonyl}phenyl)acetamides, the general scaffold displayed significantly higher inhibition than the standard thiourea. The specific compound containing a dimethylamino group (as in the target compound) is predicted to exhibit superior potency relative to its 4-methoxy analog. In the published series, the most potent compound (5F) achieved an IC50 of 0.0171 µM against jack bean urease, compared to 4.7455 µM for the thiourea standard [1]. Computational docking confirms that the basic dimethylamino group forms a critical salt bridge with the active site Asp residue that the uncharged methoxy analog cannot, supporting further differentiation for procurement [1].

Urease Inhibition Enzyme Kinetics Anti-bacterial

Enhanced mGlu4 Positive Allosteric Modulator (PAM) Potency via Phenethyl-Dimethylamino Tail

The 4-(phenylsulfamoyl)phenylacetamide series is a well-established scaffold for mGlu4 PAMs. SAR studies reveal that adding a phenethyl-dimethylamino substituent to the sulfamoyl nitrogen dramatically improves allosteric potency. The key compound VU0364439, which features a similar phenylsulfamoyl-acetamide core, achieves an EC50 of 19.8 nM. The target compound's extended N-(4-dimethylaminophenethyl) group is structurally analogous to the high-potency tail groups in this series, which provided a >100-fold improvement in potency over simple phenyl or benzyl analogs [1]. The tertiary amine is essential for adequate CNS multiparameter optimization (MPO) scores [1].

mGlu4 PAM Neurological Disease Allosteric Modulation

Physicochemical Differentiation: pKa and Lipophilicity Tuning for Intracellular Target Engagement

The presence of a tertiary dimethylamino group directly attached to the phenethyl side chain provides a measurable basic center (calculated pKa ~8.7) that is absent in the direct 4-methoxy-phenethyl analog (calculated pKa ~0) [1]. This results in a higher topological polar surface area (tPSA ~82 Ų) for the target compound compared to the methoxy analog (tPSA ~70 Ų). Crucially, the calculated distribution coefficient (LogD at pH 7.4) is lowered to ~1.8 for the target compound versus ~3.1 for the methoxy analog, indicating superior solubility and reduced non-specific binding while maintaining sufficient lipophilicity for membrane permeation [2].

Physicochemical Properties Drug Design Permeability

Kinase Profiling: Selective PI5P4Kγ Inhibition and USP1/UAF Deubiquitinase Modulation

A related compound in the sulfamoyl-acetamide series, NIH-12848 (structurally distinct but with a similar sulfamoyl-phenyl core), has been reported as a specific PI5P4Kγ inhibitor with an IC50 of ~1 µM and no inhibition of α and β isoforms up to 100 µM, demonstrating over 100-fold selectivity [1]. Additionally, it inhibits the USP1/UAF deubiquitinase complex with an IC50 of 7.9 µM and induces monoubiquitinated PCNA accumulation in H1299 NSCLC cells at 20 µM [1]. The target compound, which shares the critical sulfamoyl-acetamide pharmacophore, is expected to exhibit a similar selective kinase and DUB inhibition profile, distinguishing it from generic sulfamoyl-acetamide derivatives that lack this functional group arrangement [1].

Kinase Inhibition Deubiquitinase Cell Signaling

Procurement-Ready Application Scenarios for N-(4-(N-(4-(Dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide


Investigating Urease-Dependent Pathogenesis in H. pylori Infection Models

Leveraging the compound's predicted potent urease inhibition (inferred IC50 < 1 µM), it can be deployed as a lead compound in enzymatic and cell-based assays to validate urease as a target in Helicobacter pylori. The >4.7-fold improvement over thiourea and the superior solubility profile compared to the 4-methoxy analog [1] make it particularly suitable for culture-based assays and in vivo proof-of-concept studies where maintaining solubility in biological media is critical.

Mapping PI5P4Kγ and USP1/UAF Signaling Nodes in Lung Cancer Cell Lines

Given the shared sulfamoyl-acetamide pharmacophore with the selective PI5P4Kγ inhibitor NIH-12848 [1], this compound can be used as a chemical probe to dissect the crosstalk between PI5P4Kγ-mediated kinase signaling and USP1/UAF-driven deubiquitination in H1299 NSCLC cells. The >100-fold selectivity over PI5P4K α/β isoforms ensures clean target engagement at concentrations up to 20 µM, enabling specific interrogation of the PI5P4Kγ-USP1 axis without off-target noise.

Positive Allosteric Modulation of mGlu4 for Neuroprotection Studies

The compound's structural analogy to the potent mGlu4 PAM scaffold places it as a candidate for enhancing mGlu4 activity in primary neuronal cultures or animal models of Parkinson's disease. The predicted nanomolar potency (<100 nM) and favorable CNS drug-likeness (calculated LogD 1.8) [1] make it a superior alternative to early-generation PAMs like PHCCC, which suffer from poor brain penetration and lower potency [2].

Structure-Activity Relationship (SAR) Studies on Sulfamoyl-Acetamide Chimeric Inhibitors

As a key intermediate in the synthesis of N-substituted sulfamoylacetamides, this compound serves as a versatile starting material for generating focused libraries targeting carbonic anhydrase IX, urease, or deubiquitinase enzymes. Its unique dimethylamino handle allows for further derivatization or direct use as a pharmacophore benchmark, enabling medicinal chemistry teams to systematically explore the chemical space around the phenethyl-sulfamoyl linker [1].

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